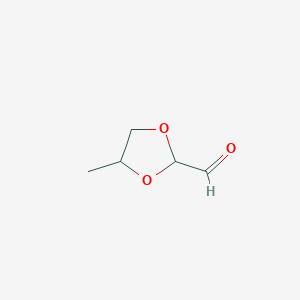

4-Methyl-1,3-dioxolane-2-carbaldehyde

Description

4-Methyl-1,3-dioxolane-2-carbaldehyde is a cyclic acetal derivative featuring a five-membered 1,3-dioxolane ring substituted with a methyl group at the 4-position and a formyl (-CHO) group at the 2-position. This compound combines the stability of the dioxolane ring with the reactivity of an aldehyde, making it a versatile intermediate in organic synthesis.

Key structural features:

- Dioxolane ring: Enhances stability against hydrolysis compared to linear ethers.

- Methyl group: Introduces steric effects and modulates solubility.

- Aldehyde functionality: Provides a reactive site for condensation, oxidation, or nucleophilic addition reactions.

Properties

CAS No. |

61856-43-7 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

4-methyl-1,3-dioxolane-2-carbaldehyde |

InChI |

InChI=1S/C5H8O3/c1-4-3-7-5(2-6)8-4/h2,4-5H,3H2,1H3 |

InChI Key |

GDHOGBJWECDAHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(O1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-dioxolane-2-carbaldehyde can be synthesized through the acetalization of aldehydes. The process involves the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . This method is efficient and yields stable cyclic acetals.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene and propylene glycol. The reaction produces hydroxyisopropyl chloroformate, which is then treated with sodium hydroxide to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-dioxolane-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: RLi, RMgX

Major Products: The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-1,3-dioxolane-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-dioxolane-2-carbaldehyde involves its ability to form stable cyclic structures. This stability is due to the presence of two oxygen atoms in the ring, which can participate in hydrogen bonding and other interactions. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Methyl-1,3-dioxolane-2-carbaldehyde with related compounds based on available

Key Differences and Insights:

Functional Group Impact: The aldehyde group in this compound distinguishes it from analogs like propylene carbonate (a cyclic carbonate) or 1,3-dioxolane (a simple ether). This makes it more reactive in condensation reactions (e.g., forming Schiff bases) but less stable under acidic/basic conditions . Propylene carbonate (4-methyl-1,3-dioxolane-2-one) is non-reactive under mild conditions, making it ideal as a high-boiling solvent or lithium-ion battery electrolyte .

Steric and Solubility Effects :

- The methyl group in this compound reduces ring strain and increases hydrophobicity compared to unsubstituted 1,3-dioxolane. However, the aldehyde’s polarity may enhance solubility in polar aprotic solvents.

- 2-Methyl-2-ethyl-1,3-dioxolane () exhibits greater steric hindrance, limiting its use in reactions requiring ring-opening but improving stability as a solvent .

Industrial Relevance :

- Propylene carbonate is widely produced by companies like Spectrum Chemical (), reflecting its commercial importance.

- The aldehyde derivative’s niche applications (e.g., chiral synthesis) are inferred from its structure but require further empirical validation .

Research Findings and Limitations

- Synthetic Utility : describes alkylation reactions using 2-(2-bromoethyl)-1,3-dioxolane, highlighting the reactivity of dioxolane derivatives in constructing complex molecules. Similar strategies could apply to this compound for functionalizing pharmaceuticals .

- Data Gaps : Direct experimental data on the target compound’s physical properties (e.g., melting point, vapor pressure) are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred trends.

Q & A

Q. What are the established synthetic routes for 4-methyl-1,3-dioxolane-2-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via oxidative cleavage of diols or sugar derivatives. For example, sodium periodate (NaIO₄) oxidation of 1,2:5,6-di-O-isopropylidene-D-mannitol in dichloromethane under mild conditions (24°C, 4 hours) yields a related aldehyde, (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, with high regioselectivity . Reaction optimization should focus on pH control (e.g., saturated sodium bicarbonate) and stoichiometric ratios to minimize side reactions. Purification typically involves filtration and solvent evaporation due to the product’s volatility .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key characterization methods include:

- NMR : Analyze the aldehyde proton (δ ~9-10 ppm in H NMR) and dioxolane ring protons (δ ~4-5 ppm).

- IR : Confirm the carbonyl stretch (~1700 cm⁻¹) and ether linkages (~1100 cm⁻¹).

- Mass spectrometry : High-resolution MS (e.g., UHPLC-QqTOF-MS) can resolve isotopic patterns and verify molecular formulae .

Cross-reference spectral data with the CRC Handbook of Chemistry and Physics for validated benchmarks .

Q. What are the stability considerations for this compound under varying storage conditions?

The aldehyde group is prone to oxidation and nucleophilic attack. Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., dichloromethane or acetonitrile). Avoid exposure to moisture, as hydrolysis of the dioxolane ring may occur, leading to decomposition .

Advanced Research Questions

Q. How does this compound participate in multicomponent reactions for heterocyclic synthesis?

The aldehyde acts as an electrophilic partner in Ugi or Biginelli reactions. For instance, coupling with amines and isocyanides can yield pyrrolidine-dioxolane hybrids, leveraging the aldehyde’s reactivity and the dioxolane’s stereochemical influence. Reaction optimization requires balancing temperature (e.g., 60–80°C) and catalyst load (e.g., Sc(OTf)₃) to enhance enantioselectivity .

Q. What analytical challenges arise when detecting trace amounts of this compound in complex matrices (e.g., biological systems)?

Derivatization with electrophilic probes (e.g., 4-methyl-1,2-benzoquinone) enhances detectability via LC-MS by forming stable adducts. Use UHPLC-QqTOF-MS with collision-induced dissociation (CID) to isolate fragment ions specific to the aldehyde-quinone adducts, achieving detection limits <1 ng/mL .

Q. How can conflicting data on the compound’s physical properties (e.g., boiling point) be resolved?

Cross-validate measurements using authoritative sources:

- Boiling point : Compare experimental data (e.g., short-path distillation under reduced pressure) with the CRC Handbook .

- Density : Use pycnometry or gas displacement methods, ensuring temperature control (±0.1°C) .

Discrepancies may arise from impurities or stereoisomers; chiral HPLC (e.g., Chiralpak IA column) can resolve enantiomeric contributions .

Q. What role does the dioxolane ring play in modulating the compound’s reactivity in organocatalytic applications?

The dioxolane ring stabilizes transition states via hydrogen bonding and steric effects. For example, in asymmetric aldol reactions, the ring’s methyl group directs facial selectivity, improving enantiomeric excess (ee >90%) when paired with proline-derived catalysts. Computational studies (DFT) can map steric and electronic contributions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.